molecular formula C22H25NO5 B13362443 Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B13362443
M. Wt: 383.4 g/mol
InChI Key: DWSWJZBOHZBSAT-OALUTQOASA-N
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Description

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid characterized by its stereospecific configuration and branched alkyl side chain. Its molecular formula is C₂₁H₂₃NO₅, with a molecular weight of 369.411 g/mol and absolute stereochemistry at the 2S and 3R positions . The compound exhibits optical activity (α = -55.4° in CHCl₃) and features a hydroxy group at C3 and two methyl groups at C4, contributing to steric hindrance and conformational rigidity . This amino acid derivative is primarily used in DNA-templated library synthesis as a capping molecule to enhance structural diversity in macrocyclic compounds .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)/t18-,19-/m0/s1

InChI Key

DWSWJZBOHZBSAT-OALUTQOASA-N

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

Preparation Methods

Synthesis of the Amino Acid Backbone

  • Starting Materials : The synthesis typically begins with (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid or its precursors. This amino acid can be prepared through various methods, including asymmetric synthesis or resolution of racemic mixtures.

  • Protection of the Hydroxyl Group : To facilitate the introduction of the Fmoc group, the hydroxyl group may need to be protected. Common protecting groups include tert-butyldimethylsilyl (TBDMS) or tert-butyl (t-Bu).

  • Introduction of the Fmoc Group : The Fmoc group is introduced using Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) in a base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Detailed Synthesis Protocol

Step 1: Protection of the Hydroxyl Group

  • Reagents : (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid, TBDMS-Cl, imidazole.
  • Conditions : The reaction is typically carried out in DMF at room temperature for several hours.

Step 2: Introduction of the Fmoc Group

  • Reagents : Fmoc-Cl, DIPEA, DCM.
  • Conditions : The reaction is performed at room temperature for about 30 minutes to an hour.

Step 3: Purification

  • Method : The product is purified using column chromatography or crystallization.

Analysis of Synthesis Outcomes

The success of the synthesis can be evaluated through various analytical techniques:

Data Tables

Table 1: Synthesis Conditions

Step Reagents Solvent Conditions Yield
1 TBDMS-Cl, Imidazole DMF RT, 2-3 hours 80-90%
2 Fmoc-Cl, DIPEA DCM RT, 30 min-1 hour 85-95%

Table 2: Analytical Data

Technique Data
NMR Confirms structure and stereochemistry
HPLC Purity >95%
MS Molecular weight confirmed

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Fmoc group is usually removed using piperidine in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.

Scientific Research Applications

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid depends on its incorporation into peptides and their subsequent interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated into a peptide, the compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is best understood through comparison with related Fmoc-protected amino acids and natural analogs. Below is a detailed analysis:

Structural Analogues

2.1.1. Fmoc-2-amino-3-hydroxypentanoic acid
  • Molecular Formula: C₂₀H₂₁NO₅
  • Molecular Weight : 355.39 g/mol
  • Key Differences : Lacks the 4,4-dimethyl substituents, resulting in reduced steric bulk and increased conformational flexibility. This compound is used in peptide synthesis but is less effective in stabilizing macrocyclic conformations compared to the target compound .
2.1.2. (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenylpropanoic acid
  • Molecular Formula: C₂₄H₂₁NO₅
  • Molecular Weight : 403.43 g/mol
  • Key Differences: Incorporates a phenyl group at C3 instead of a hydroxylated dimethylpentanoic backbone.
2.1.3. Fmoc-(2R,3R)-3-hydroxyasparagine-OH
  • Molecular Formula : C₁₉H₁₈N₂O₆
  • Molecular Weight : 378.36 g/mol
  • Key Differences: Contains a carboxamide group (Asn side chain) instead of the dimethylpentanoic acid backbone. This modification increases hydrogen-bonding capacity, favoring interactions in enzyme-active sites .

Natural and Bioactive Analogues

2.2.1. (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid
  • Source : Marine sponge Homophymia sp. (component of homophymine A)
  • Key Differences: Features a 4,5-dimethylhexanoic acid backbone with additional stereocenters. This structure is critical for the anti-HIV activity of homophymine A, highlighting how minor positional changes in branching (4,5- vs. 4,4-dimethyl) influence bioactivity .
2.2.2. 4-Hydroxy-L-isoleucine [(2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid]
  • Molecular Formula: C₆H₁₃NO₃
  • Molecular Weight : 147.17 g/mol
  • Key Differences: Lacks the Fmoc group and 4,4-dimethyl substitution. This natural amino acid is a potent insulin sensitizer, demonstrating the pharmacological relevance of hydroxy and methyl substitutions in stereospecific configurations .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C₂₁H₂₃NO₅ 369.41 4,4-dimethyl group, rigid backbone, (2S,3R) stereochemistry Macrocycle library synthesis
Fmoc-2-amino-3-hydroxypentanoic acid C₂₀H₂₁NO₅ 355.39 Linear chain, reduced steric bulk Flexible peptide synthesis
(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenylpropanoic acid C₂₄H₂₁NO₅ 403.43 Aromatic phenyl group, hydrophobic interactions Hydrophobic peptide domains
(2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid C₇H₁₃NO₃ 159.18 4,5-dimethylhexanoic acid, marine-derived Anti-HIV activity

Research Findings

Stereochemical Impact on Bioactivity : The (2S,3R) configuration of the target compound enables precise spatial orientation of functional groups, which is critical for macrocycle diversity in DNA-templated libraries. In contrast, enantiomers like Fmoc-(2S,3S)-3-hydroxyasparagine-OH exhibit divergent biological activities due to altered stereochemistry .

Synthetic Efficiency : Enzymatic reductive amination protocols for Fmoc derivatives (e.g., Fmoc-(1R,2S)-2a*) achieve diastereoselectivity (>99% conversion), but the target compound requires specialized protection/deprotection steps due to its branched structure .

Solubility and Stability: The 4,4-dimethyl groups enhance solubility in organic solvents (e.g., CH₂Cl₂) compared to linear analogs like Fmoc-2-amino-3-hydroxypentanoic acid, which exhibit higher aqueous solubility .

Key Contrasts and Limitations

  • Steric Effects : The 4,4-dimethyl substitution in the target compound limits its use in peptide sequences requiring conformational flexibility but improves stability in protease-rich environments.
  • Synthetic Complexity: Unlike simpler Fmoc-amino acids (e.g., Fmoc-Ser-OH), the target compound requires multi-step synthesis with regioselective protection, increasing production costs .

Biological Activity

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid (Fmoc-DmpA) is a non-proteinogenic amino acid that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by an amino group, a hydroxyl group, and a branched pentanoic acid backbone, allows for diverse applications in synthetic and biological contexts. This article reviews the biological activity of Fmoc-DmpA, synthesizing findings from recent studies and providing a comprehensive overview of its potential mechanisms of action.

  • Molecular Formula : C22H25NO5
  • Molecular Weight : 383.44 g/mol
  • CAS Number : 1292765-13-9

Fmoc-DmpA's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as both a substrate and an inhibitor, influencing various metabolic pathways. The presence of hydroxyl and amino functional groups facilitates these interactions, allowing for modulation of enzyme activity.

Enzyme Inhibition

Research indicates that Fmoc-DmpA can inhibit certain enzymes involved in metabolic processes. For example:

  • Protease Inhibition : Studies have shown that Fmoc-DmpA derivatives can inhibit serine proteases, which play critical roles in protein digestion and cell signaling. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Antimicrobial Activity

Preliminary studies suggest that Fmoc-DmpA exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been hypothesized as a potential mechanism for its antimicrobial effects.

Neuropharmacological Effects

Fmoc-DmpA has been investigated for its neuropharmacological properties. It may influence neurotransmitter systems by acting on receptors associated with mood regulation and cognitive function. This suggests potential therapeutic applications in treating neurological disorders.

Case Study 1: Enzyme Interaction

In a study examining the interaction of Fmoc-DmpA with serine proteases, researchers found that the compound effectively inhibited enzyme activity in vitro. The binding affinity was measured using kinetic assays, revealing a significant decrease in enzymatic turnover rates when Fmoc-DmpA was present.

Case Study 2: Antimicrobial Testing

Another study tested Fmoc-DmpA against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that the compound displayed notable inhibitory effects on bacterial growth, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial potential.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2S,3R)-3-MethylglutamateMethyl group on glutamate backboneNeurotransmitter properties
(2S,3R)-3-Amino-2-Hydroxydecanoic AcidHydroxyl group on decanoic acidPotential anti-inflammatory effects
(2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric AcidPhenyl group additionInhibitor of enkephalinase

Synthesis and Industrial Applications

The synthesis of Fmoc-DmpA typically involves enantioselective methods to ensure purity and correct stereochemistry. Common synthetic routes include:

  • Use of Chiral Catalysts : Employing chiral auxiliaries to facilitate selective reactions.
  • Biocatalysis : Utilizing engineered microbial strains for efficient production.

Industrial applications are broad, ranging from pharmaceutical development to fine chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid?

  • Methodological Answer : The compound is synthesized via Fmoc protection of the amine group using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in a biphasic system of 1,4-dioxane and aqueous Na₂CO₃ (0°C to room temperature, 20–24 hours). After acidification with HCl, extraction with ethyl acetate, and recrystallization (ethyl acetate/n-hexane), the product is obtained in high yield (≥90%) . Critical parameters include maintaining a cold reaction environment to minimize racemization and ensuring stoichiometric excess of Fmoc-OSu for complete protection.

Q. How is this compound purified, and what analytical techniques confirm its identity?

  • Methodological Answer : Purification is achieved via recrystallization or reverse-phase HPLC (C18 columns, acetonitrile/water gradients) . Characterization includes:

  • ¹H/¹³C NMR : Key signals include δ ~4.6 ppm (hydroxyl proton), δ ~7.3–7.9 ppm (Fmoc aromatic protons), and δ ~172 ppm (carboxylic acid carbon) .
  • IR spectroscopy : Peaks at ~1695 cm⁻¹ (Fmoc carbonyl) and ~3444 cm⁻¹ (hydroxyl group) .
  • Elemental analysis : Validates C, H, N composition (e.g., C 68.91%, H 6.57%, N 3.65%) .

Q. What precautions are necessary to preserve stereochemical integrity during synthesis?

  • Methodological Answer : Racemization is minimized by:

  • Using low temperatures (0–4°C) during Fmoc protection .
  • Avoiding prolonged exposure to basic conditions (e.g., Na₂CO₃) by optimizing reaction time .
  • Employing stereoselective crystallization or chiral HPLC to isolate the (2S,3R) isomer from potential diastereomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence peptide secondary structures?

  • Methodological Answer : The (2S,3R) configuration introduces a β-hydroxy group, which can stabilize β-turn or helical conformations in peptides. For example, in coiled-coil peptides, analogous stereoisomers (e.g., cis- vs. trans-ACPC) alter backbone dihedral angles, affecting α-helix propensity and thermal stability. Circular dichroism (CD) and X-ray crystallography are recommended to quantify structural impacts .

Q. How to resolve contradictory NMR data indicating impurities or isomerization?

  • Methodological Answer : Contradictory signals (e.g., split peaks in δ ~4.6 ppm for hydroxyl protons) may arise from:

  • Diastereomeric contamination : Use chiral HPLC with a C18 column (95:5 hexane/isopropanol) to separate isomers .
  • Solvent residues : Lyophilize the compound after synthesis and re-dissolve in deuterated DMSO for NMR .
  • Hydrogen bonding variability : Compare NMR in DMSO-d₆ vs. CDCl₃ to assess solvent-dependent conformational changes .

Q. What strategies mitigate solubility challenges during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The compound’s hydrophobicity (LogP ~3.5) may reduce solubility in DMF. Mitigation includes:

  • Coupling additives : Use 0.5 M DIC/Oxyma in DMF at 75°C to enhance coupling efficiency .
  • Solvent mixtures : Pre-dissolve in 10% DMSO/DMF for improved resin compatibility .
  • Microwave-assisted synthesis : Reduces aggregation by enhancing solvation during coupling .

Q. How to troubleshoot low coupling efficiency in automated SPPS protocols?

  • Methodological Answer : Low efficiency (e.g., <95% per cycle) is addressed by:

  • Double coupling : Apply two rounds of DIC/Oxyma activation (30 minutes each) .
  • Side-chain protection : Ensure tert-butyl or trityl groups shield the β-hydroxy group to prevent side reactions .
  • Real-time monitoring : Use Kaiser tests or LC-MS to detect incomplete couplings .

Q. What are the stability limits of this compound under basic conditions?

  • Methodological Answer : The Fmoc group is base-labile. Stability tests show:

  • Deprotection kinetics : 20% piperidine/DMF removes Fmoc in <10 minutes at room temperature, but prolonged exposure (>30 minutes) risks β-elimination of the hydroxy group. Use short deprotection cycles (3 + 10 minutes) .
  • Temperature effects : At 0°C, deprotection slows, reducing side reactions .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Methodological Answer : Melting point discrepancies (e.g., 161–163°C vs. 155–158°C) arise from:

  • Polymorphism : Recrystallization solvents (ethyl acetate vs. methanol) yield different crystal forms .
  • Hydration state : Lyophilization protocols affect residual water content; dry samples under vacuum (0.1 mmHg, 24 hours) before testing .

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